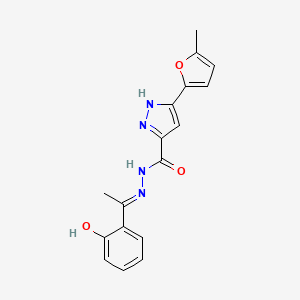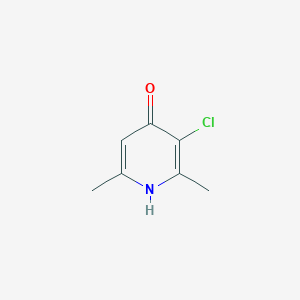![molecular formula C16H10BrNO2 B11981898 4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)
4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one is an organic compound that belongs to the class of oxazolinones This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an oxazolinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one typically involves the condensation of 3-bromobenzaldehyde with 2-phenyl-2-oxazolin-5-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: Products include alcohols or amines.
Oxidation: Products include carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): A compound with similar structural features but different biological activities.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Another structurally related compound with distinct chemical properties
Uniqueness
4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one is unique due to its specific combination of a bromophenyl group and an oxazolinone ring, which imparts distinct chemical reactivity and potential biological activities
Propiedades
Fórmula molecular |
C16H10BrNO2 |
|---|---|
Peso molecular |
328.16 g/mol |
Nombre IUPAC |
(4E)-4-[(3-bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H/b14-10+ |
Clave InChI |
LVBYPCCDULQAKE-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)Br)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981826.png)
![(4E)-4-[(2-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11981828.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11981833.png)

![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)




![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11981863.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B11981871.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)

